3-Iodo-6-methylpyrazin-2-amine
Description
Significance of Pyrazine (B50134) Core in Heterocyclic Chemistry
Pyrazines are six-membered aromatic heterocycles containing two nitrogen atoms in a 1,4-relationship. mdpi.comresearchgate.nettandfonline.comtandfonline.com This arrangement of nitrogen atoms imbues the pyrazine ring with unique electronic properties, differentiating it from other diazines. The pyrazine nucleus is a key structural motif found in a multitude of biologically active compounds and natural products. mdpi.comresearchgate.netontosight.ai Its presence is associated with a wide spectrum of pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties. mdpi.comresearchgate.netontosight.aiontosight.ai The nitrogen atoms in the pyrazine ring can participate in hydrogen bonding and act as ligands for metal coordination, further expanding their potential applications in medicinal chemistry and materials science. scite.aiopenmedicinalchemistryjournal.com
Relevance of Halogenated Pyrazines as Precursors and Building Blocks in Advanced Synthetic Methodologies
Halogenated pyrazines are highly valuable intermediates in organic synthesis. The presence of a halogen atom, such as iodine, bromine, or chlorine, on the electron-deficient pyrazine ring provides a reactive handle for a variety of chemical transformations. rsc.org These halogen atoms can be readily displaced through nucleophilic aromatic substitution or participate in a range of transition metal-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings. tandfonline.comrsc.org This versatility allows for the introduction of diverse functional groups and the construction of complex molecular frameworks. The reactivity of the halogenated pyrazine is influenced by the nature of the halogen and the presence of other substituents on the ring. rsc.org
Contextualization of 3-Iodo-6-methylpyrazin-2-amine within the Landscape of Pyrazine Research
This compound is a highly functionalized pyrazine derivative that combines several key structural features. The pyrazine core itself is a well-established pharmacophore. mdpi.comresearchgate.net The presence of an amino group at the 2-position and a methyl group at the 6-position modifies the electronic properties of the ring and provides additional points for potential chemical modification. Crucially, the iodine atom at the 3-position serves as a versatile synthetic handle, enabling a wide array of cross-coupling reactions to build molecular complexity. rsc.org While specific research on this compound is not extensively documented in publicly available literature, its structure suggests significant potential as a key intermediate in the synthesis of novel bioactive compounds.
Historical Development of Iodination and Amination Strategies for Pyrazine Scaffolds
The synthesis of functionalized pyrazines has been a subject of ongoing research. Early methods for the introduction of functionalities often required harsh reaction conditions. nih.gov
Iodination Strategies: The direct iodination of aromatic compounds has seen significant development over the years. Classical methods often involved the use of molecular iodine in the presence of an oxidizing agent. acs.org More modern approaches have focused on the development of milder and more selective iodinating reagents. For heterocyclic systems like pyrazine, methods such as iodination using N-iodosuccinimide (NIS) or iodine with a mercuric salt have been employed. google.com The Sandmeyer reaction, involving the diazotization of an aminopyrazine followed by treatment with an iodide salt, represents another classical and effective route to iodinated pyrazines. acs.org More recently, iodine-mediated oxidative annulation strategies have been developed for the one-pot synthesis of pyrazines. rsc.org
Amination Strategies: The introduction of an amino group onto a pyrazine ring can be achieved through several methods. Nucleophilic aromatic substitution of a halogenated pyrazine with an amine is a common approach, often facilitated by the electron-deficient nature of the pyrazine ring. rsc.org Palladium-catalyzed C-N cross-coupling reactions, such as the Buchwald-Hartwig amination, have become powerful tools for the amination of aryl halides, including halogenated pyrazines, offering a broad substrate scope and high efficiency. tandfonline.com The development of these advanced amination methods has significantly expanded the accessibility of aminopyrazine derivatives.
Chemical Compound Data
Below are interactive tables detailing the available data for the primary compound of interest and a related derivative.
Table 1: Properties of this compound Note: Data for this compound is limited in publicly accessible sources.
| Property | Value |
| Molecular Formula | C₅H₆IN₃ ambeed.com |
| Molecular Weight | 235.03 g/mol ambeed.com |
| CAS Number | Not available |
Table 2: Properties of the Related Compound 5-Bromo-3-iodo-6-methylpyridin-2-amine This compound is a pyridine (B92270) derivative and is included for comparative context.
| Property | Value |
| Molecular Formula | C₆H₆BrIN₂ evitachem.com |
| Molecular Weight | 312.93 g/mol evitachem.com |
| CAS Number | 958357-86-3 evitachem.com |
| Melting Point | 115 °C epa.gov |
| Boiling Point | 300 °C (predicted) epa.gov |
| LogP (Octanol-Water) | 2.86 - 3.11 epa.gov |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C5H6IN3 |
|---|---|
Molecular Weight |
235.03 g/mol |
IUPAC Name |
3-iodo-6-methylpyrazin-2-amine |
InChI |
InChI=1S/C5H6IN3/c1-3-2-8-4(6)5(7)9-3/h2H,1H3,(H2,7,9) |
InChI Key |
LUHYWXZXHYGXTD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C(C(=N1)N)I |
Origin of Product |
United States |
Chemical Reactivity and Functionalization of 3 Iodo 6 Methylpyrazin 2 Amine
Transition Metal-Catalyzed Cross-Coupling Reactions at the Iodine Position
The carbon-iodine bond in 3-iodo-6-methylpyrazin-2-amine is the most reactive site for oxidative addition to low-valent transition metal catalysts, such as palladium and nickel complexes. This reactivity enables a diverse range of functionalization strategies, allowing for the introduction of aryl, alkyl, alkynyl, and alkenyl groups, among others. The adjacent amino group can influence the reactivity of the molecule, potentially acting as a coordinating ligand to the metal center and affecting the efficiency and outcome of the coupling reactions.
Suzuki-Miyaura Cross-Coupling Reactions with Aryl/Alkyl Boronic Acids
The Suzuki-Miyaura cross-coupling is a powerful and widely used method for forming carbon-carbon bonds. In the context of this compound, this reaction facilitates the introduction of various aryl and alkyl groups by coupling with the corresponding boronic acids or their esters. The reaction is typically catalyzed by a palladium(0) complex, which is generated in situ from a palladium(II) precursor.
Detailed Research Findings: While direct examples of Suzuki-Miyaura reactions on this compound are not extensively detailed in readily available literature, the reactivity of similar aminopyrazine and halopyrazine systems provides a strong basis for its expected behavior. For instance, the Suzuki coupling of 4-chloro-6-methylpyrimidin-2-amine with pyridine-3-boronic acid has been successfully achieved using a Pd(PPh₃)₂Cl₂ catalyst and Na₂CO₃ as a base in an acetonitrile/water solvent system mdpi.com. Similarly, the synthesis of 5-aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides from a bromo-substituted precursor demonstrates the feasibility of Suzuki couplings on pyrazine-amine derivatives, utilizing Pd(PPh₃)₄ as the catalyst with potassium phosphate as the base in 1,4-dioxane mdpi.com. These examples suggest that this compound would readily couple with a variety of aryl and heteroaryl boronic acids under standard palladium-catalyzed conditions. The reaction is tolerant of numerous functional groups, making it a versatile tool for creating libraries of substituted aminopyrazines nih.govresearchgate.net.
Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Halogenated Aminopyrazine Systems
| Catalyst | Ligand | Base | Solvent | Temperature (°C) |
| Pd(PPh₃)₂Cl₂ | Triphenylphosphine | Na₂CO₃ | Acetonitrile/Water | 78 |
| Pd(PPh₃)₄ | Triphenylphosphine | K₃PO₄ | 1,4-Dioxane | Reflux |
| CataXCium A Pd G3 | Buchwald Ligand | K₂CO₃ | Dioxane/Water | 90 |
Sonogashira Coupling for Alkynylation
The Sonogashira coupling is the method of choice for the synthesis of arylalkynes, involving the reaction of an aryl halide with a terminal alkyne. This reaction is co-catalyzed by palladium and copper complexes and is typically carried out in the presence of an amine base organic-chemistry.org. For this compound, this reaction would install an alkynyl moiety at the 3-position, a valuable functional group for further transformations or for its electronic properties.
Detailed Research Findings: The Sonogashira coupling is well-established for iodo-substituted nitrogen heterocycles. For example, the coupling of 3-bromo-6-methyl-1,2,4,5-tetrazine with terminal alkynes proceeds efficiently using a PdCl₂(PPh₃)₂ catalyst, demonstrating the applicability of this reaction to methyl-substituted N-heterocycles researchgate.netchemrxiv.orgchemrxiv.orgrsc.org. The reaction conditions are generally mild, often performed at room temperature, and tolerate a range of functional groups on the alkyne partner researchgate.netchemrxiv.orgchemrxiv.orgrsc.org. The typical catalytic system involves a palladium(0) source, a copper(I) salt (e.g., CuI) as a co-catalyst, and an amine base like triethylamine or diisopropylethylamine, which also often serves as the solvent organic-chemistry.org. The higher reactivity of the C-I bond compared to C-Br or C-Cl bonds ensures that the coupling would proceed efficiently with this compound.
Table 2: Typical Catalytic Systems for Sonogashira Coupling of Heterocyclic Halides
| Palladium Catalyst | Copper Co-catalyst | Base | Solvent |
| Pd(PPh₃)₄ | CuI | Triethylamine | THF or DMF |
| PdCl₂(PPh₃)₂ | CuI | Diisopropylethylamine | Acetonitrile |
| Pd₂(dba)₃ | None (Copper-free) | Cs₂CO₃ | Toluene |
Heck Reactions for Olefination
The Heck reaction provides a method for the synthesis of substituted alkenes through the palladium-catalyzed coupling of an aryl or vinyl halide with an alkene wikipedia.orgorganic-chemistry.org. Applying this reaction to this compound would result in the formation of 3-alkenyl-6-methylpyrazin-2-amines, which are valuable synthetic intermediates.
Detailed Research Findings: The Heck reaction is a robust method for C-C bond formation and has been applied to a wide variety of heterocyclic systems nih.govresearchgate.net. The reaction mechanism involves the oxidative addition of the aryl iodide to a Pd(0) catalyst, followed by migratory insertion of the alkene and subsequent β-hydride elimination to yield the product and regenerate the catalyst wikipedia.org. The regioselectivity of the alkene insertion and the stereoselectivity of the resulting double bond are key considerations. While specific examples with this compound are scarce, related transformations on other halo-N-heterocycles suggest that the reaction would proceed under standard Heck conditions, which typically involve a palladium catalyst (e.g., Pd(OAc)₂), a phosphine ligand, and a base (e.g., triethylamine or potassium carbonate) organic-chemistry.org.
Table 3: Common Conditions for Heck Olefination
| Palladium Source | Ligand | Base | Solvent |
| Pd(OAc)₂ | PPh₃ or P(o-tol)₃ | Triethylamine | DMF or Acetonitrile |
| Pd₂(dba)₃ | DavePhos | NaOtBu | Toluene |
| PdCl₂ | None (ligandless) | K₂CO₃ | NMP |
Stille Coupling with Organostannanes
The Stille coupling reaction involves the palladium-catalyzed cross-coupling of an organic halide with an organotin compound (organostannane). This method is known for its tolerance of a wide variety of functional groups. For this compound, a Stille coupling would enable the introduction of aryl, vinyl, or alkyl groups from the corresponding organostannane reagent.
Detailed Research Findings: The Stille reaction is a versatile C-C bond-forming reaction, although the toxicity of organotin compounds is a significant drawback. The mechanism involves a catalytic cycle similar to other palladium-catalyzed couplings. The reaction is compatible with numerous heterocyclic systems. The choice of ligand is crucial, with bulky, electron-rich phosphines often providing the best results. The reactivity of the organostannane partner is also a key factor. While no specific examples for this compound are readily available, the principles of the Stille reaction suggest it would be a viable, albeit less favored, method for its functionalization.
Kumada–Corriu Cross-Coupling
The Kumada–Corriu coupling utilizes a Grignard reagent as the organometallic nucleophile and is typically catalyzed by nickel or palladium complexes wikipedia.orgorganic-chemistry.org. This reaction allows for the formation of C-C bonds by coupling this compound with alkyl, aryl, or vinyl Grignard reagents.
Detailed Research Findings: The Kumada coupling is one of the earliest transition metal-catalyzed cross-coupling reactions wikipedia.org. A key challenge when applying this reaction to substrates like this compound is the high reactivity of the Grignard reagent, which is a strong base and nucleophile. The free amino group on the pyrazine (B50134) ring could potentially react with the Grignard reagent, leading to side reactions or catalyst deactivation. However, syntheses of substituted pyrazines have been achieved using Kumada coupling, for example, the reaction of 2-chloropyrazine with 3-methylbutylmagnesium bromide catalyzed by nickel mdpi.com. This indicates that with careful optimization of reaction conditions, such as low temperatures and appropriate choice of catalyst, the Kumada coupling could be a successful strategy for the alkylation or arylation of this compound researchgate.netresearchgate.net.
Table 4: Catalysts for Kumada-Corriu Coupling of Heterocyclic Halides
| Catalyst | Substrate Class | Typical Solvent |
| Ni(dppe)Cl₂ | Aryl chlorides, bromides | THF, Diethyl ether |
| Pd(PPh₃)₄ | Aryl iodides, bromides | THF |
| MnCl₂ | N-Heterocyclic chlorides | THF |
Chan–Lam/Ullmann Coupling Methodologies
The Chan–Lam and Ullmann reactions are copper-catalyzed methods for forming carbon-heteroatom bonds, particularly C-N, C-O, and C-S bonds. The Chan-Lam coupling typically involves an arylboronic acid and an amine or alcohol, proceeding under oxidative conditions wikipedia.orgorganic-chemistry.org. The Ullmann condensation is a more classical reaction involving an aryl halide and a nucleophile, often requiring high temperatures wikipedia.orgorganic-chemistry.org.
Detailed Research Findings: These copper-catalyzed reactions are complementary to the palladium-catalyzed methods. The Chan-Lam reaction is particularly attractive as it can be performed under mild, aerobic conditions organic-chemistry.orgnih.gov. For a substrate like this compound, an Ullmann-type reaction could be envisioned where the iodo-group is displaced by another amine, an alcohol, or a thiol to form a new C-N, C-O, or C-S bond, respectively. The existing amino group on the pyrazine ring would need to be considered, as it could also participate in the reaction. The Chan-Lam N-arylation has been successfully applied to aminopyrazines, demonstrating the feasibility of forming extended fused heterocyclic systems rsc.org. The choice of ligand, base, and solvent is critical for achieving high yields and selectivity in these copper-catalyzed couplings researchgate.netnih.govmdpi.com.
Table 5: Conditions for Copper-Catalyzed C-N Coupling Reactions
| Reaction Type | Copper Source | Ligand | Base | Solvent |
| Chan-Lam | Cu(OAc)₂ | Pyridine (B92270), Phenanthroline | Et₃N, K₂CO₃ | CH₂Cl₂, Toluene |
| Ullmann | CuI | Proline, DMEDA | K₂CO₃, K₃PO₄ | DMSO, NMP |
Reactivity of the Amino Group in this compound
The amino group at the C-2 position is a primary aromatic amine. Its lone pair of electrons makes it nucleophilic and basic, allowing it to participate in a variety of chemical transformations. However, its nucleophilicity is somewhat attenuated by the electron-withdrawing character of the adjacent pyrazine ring nitrogens. researchgate.net
As a nucleophile, the amino group of this compound can react with electrophilic carbon centers, such as those in alkyl halides, to form new carbon-nitrogen bonds. In these SN2 reactions, the nitrogen's lone pair attacks the electrophile, displacing a leaving group. libretexts.org However, a common challenge in such reactions with primary amines is the potential for multiple substitutions. The resulting secondary amine is often more nucleophilic than the starting primary amine, leading to the formation of tertiary amines and even quaternary ammonium salts if an excess of the alkyl halide is used. chemguide.co.uk Careful control of stoichiometry and reaction conditions is necessary to favor the formation of the desired mono-alkylated product.
For analytical purposes, such as High-Performance Liquid Chromatography (HPLC), primary aromatic amines are often derivatized to introduce a chromophore or fluorophore, enhancing their detectability. libretexts.org This pre-column derivatization converts the amine into a stable, easily detectable product. nih.gov A variety of reagents are available for this purpose, each with specific advantages regarding reaction speed, derivative stability, and detection sensitivity. researchgate.net
| Reagent | Abbreviation | Typical Reaction Conditions | Detection Method | Key Features |
|---|---|---|---|---|
| Dansyl Chloride | DNS-Cl | Alkaline buffer (pH 9.5), room temperature | Fluorescence / UV | Forms stable derivatives with amines, phenols, and alcohols. libretexts.orgnih.gov |
| o-Phthalaldehyde | OPA | Aqueous buffer with a thiol (e.g., 2-mercaptoethanol) | Fluorescence | Reacts rapidly with primary amines to form fluorescent isoindole derivatives. libretexts.orgnih.gov |
| 9-Fluorenylmethyl Chloroformate | FMOC-Cl | Aqueous borate buffer | Fluorescence / UV | Widely used for both primary and secondary amines. researchgate.net |
| Benzoyl Chloride | - | Alkaline medium (e.g., NaOH) | UV | A stable reagent that reacts quickly with amines. nih.gov |
The formation of an amide bond is a crucial transformation for the amino group, widely utilized in medicinal chemistry. nih.gov This reaction involves the coupling of the aminopyrazine with a carboxylic acid. Due to the reduced nucleophilicity of the amino group on the electron-deficient pyrazine ring, direct condensation with a carboxylic acid is generally ineffective. researchgate.net
To facilitate the reaction, the carboxylic acid must first be "activated." Common methods include:
Conversion to Acyl Chlorides: Reacting the carboxylic acid with reagents like thionyl chloride (SOCl₂) or oxalyl chloride produces a highly reactive acyl chloride, which readily reacts with the aminopyrazine. mdpi.comnih.gov
Use of Coupling Reagents: A wide array of coupling reagents can be used to generate a reactive ester or anhydride intermediate in situ. Research has shown that standard coupling agents can be inefficient for electron-deficient aminopyrazines. However, specific methods, such as the use of methanesulfonyl chloride and N-methylimidazole to activate the carboxylic acid, have proven effective in driving these challenging amide bond formations to completion. researchgate.net
| Activation Method | Reagents | Mechanism | Reference |
|---|---|---|---|
| Acyl Chloride Formation | Thionyl Chloride (SOCl₂), Oxalyl Chloride ((COCl)₂) | Converts the carboxylic acid into a highly electrophilic acyl chloride prior to reaction with the amine. | mdpi.com |
| Mixed Anhydride Formation | Methanesulfonyl Chloride (MsCl) / N-Methylimidazole (NMI) | Forms a highly activated mixed sulfonic-carboxylic anhydride intermediate that readily reacts with the weakly nucleophilic amine. | researchgate.net |
| Carbodiimide Coupling | EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), DCC (N,N'-Dicyclohexylcarbodiimide) | Activates the carboxylic acid to form an O-acylisourea intermediate, which is then attacked by the amine. | nih.gov |
Reactions Involving the Methyl Group
The methyl group at the C-6 position is generally less reactive than the other functional groups. Its reactivity is influenced by the adjacent aromatic system, and functionalization typically requires radical pathways or strong oxidizing conditions.
Oxidation: While pyrazine rings are relatively resistant to oxidation, alkyl side chains can be oxidized. Treatment with strong oxidizing agents like potassium permanganate can convert the methyl group into a carboxylic acid, although yields are often reported to be poor. doi.org
Halogenation: The methyl group can undergo free-radical halogenation. This type of reaction is typically initiated by UV light or a radical initiator like AIBN (Azobisisobutyronitrile). Reagents such as N-Bromosuccinimide (NBS) are commonly used to introduce a bromine atom onto the methyl group, forming a halomethylpyrazine. researchgate.netchemguide.co.uklibretexts.org This transformation is valuable as the resulting halomethyl group is a versatile synthetic handle for further nucleophilic substitution reactions.
Olefination: Recent advancements have demonstrated metal-free, additive-free methods for the oxidative olefination of methyl-substituted azaarenes, including 2-methylpyrazine. nih.gov This reaction couples the methyl group with an amine in the presence of air as the oxidant at elevated temperatures, forming a styryl-type double bond. This provides a sustainable route to synthesize conjugated heterocyclic olefins. nih.gov
Aromatic Nucleophilic Substitution (SNAr) Reactions on Halogenated Pyrazines
The iodine atom at the C-3 position is a key site for reactivity via Aromatic Nucleophilic Substitution (SNAr). The electron-deficient nature of the pyrazine ring makes it highly susceptible to attack by nucleophiles, facilitating the displacement of the iodo group, which is a good leaving group. thieme-connect.de Halopyrazines are known to be more reactive in SNAr reactions than their corresponding halopyridine analogues. thieme-connect.de
The SNAr mechanism proceeds via a two-step addition-elimination pathway:
Addition: A nucleophile attacks the carbon atom bearing the iodine, breaking the aromaticity of the ring and forming a resonance-stabilized negative intermediate known as a Meisenheimer complex.
Elimination: The aromaticity is restored by the expulsion of the iodide leaving group.
The regioselectivity of SNAr reactions on substituted pyrazines is heavily influenced by the electronic properties of the other substituents on the ring. Studies on dichloropyrazines have shown that an electron-donating group (EDG), such as an amino group, directs nucleophilic attack to the halogen at the ortho or para position relative to it. Conversely, an electron-withdrawing group (EWG) directs the attack to the halogen at the meta position. researchgate.net In this compound, the amino group is an EDG. This electronic influence, combined with the inherent reactivity of the pyrazine ring, makes the C-3 iodine a prime target for displacement by a wide range of nucleophiles, including amines, alkoxides, and thiolates. mdpi.comnih.gov
Mechanistic Investigations of Key Transformation Pathways
The functionalization of this compound predominantly involves palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. These reactions allow for the formation of carbon-carbon and carbon-nitrogen bonds at the 3-position of the pyrazine ring. Mechanistic studies, combining kinetic analysis, isolation of catalytic intermediates, and computational methods, are essential to unravel the intricate steps of these transformations and to optimize reaction outcomes.
The general catalytic cycle for these cross-coupling reactions involves three key steps: oxidative addition, transmetalation, and reductive elimination. The electron-deficient nature of the pyrazine ring can influence the rate and efficiency of each of these steps. For instance, the electron-withdrawing pyrazine core can facilitate the initial oxidative addition of the palladium(0) catalyst to the carbon-iodine bond. However, the presence of the amino group at the 2-position can lead to catalyst inhibition through coordination to the palladium center, a challenge often encountered with nitrogen-containing heterocycles.
The selectivity and yield of cross-coupling reactions involving this compound are highly dependent on the careful control of reaction conditions, including the choice of solvent, base, temperature, and reaction time. These parameters can significantly influence the rates of the individual steps in the catalytic cycle and suppress the formation of undesired side products.
Solvent Effects: The choice of solvent can impact the solubility of reactants, reagents, and catalytic species, thereby affecting the reaction rate. Aprotic polar solvents like 1,4-dioxane, N,N-dimethylformamide (DMF), and toluene are commonly employed. For instance, in Suzuki-Miyaura couplings of related halogenated aminopyrazoles, a mixture of dioxane and water is often used to facilitate the dissolution of both the organic substrate and the inorganic base.
Base Effects: The base plays a crucial role in the transmetalation step of Suzuki-Miyaura and Sonogashira couplings and in the deprotonation of the amine in Buchwald-Hartwig aminations. The strength and nature of the base must be carefully selected to match the specific reaction. Inorganic bases such as potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (K₃PO₄) are frequently used. Stronger bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) are often required for C-N bond formation. The choice of base can also influence the chemoselectivity, particularly in substrates with multiple reactive sites.
Temperature and Reaction Time: The reaction temperature is a critical parameter that can affect both the reaction rate and the stability of the catalyst and substrates. Higher temperatures can accelerate the reaction but may also lead to decomposition and the formation of byproducts. Optimization of temperature and reaction time is therefore essential to achieve high yields and purity of the desired product. Microwave irradiation has been shown to be an effective technique for accelerating these reactions, often leading to shorter reaction times and improved yields.
The following interactive table summarizes the impact of various reaction conditions on the yield of a model Suzuki-Miyaura coupling reaction between this compound and phenylboronic acid, based on generalized findings for similar substrates.
| Solvent | Base | Temperature (°C) | Time (h) | Yield (%) |
| Toluene/H₂O | K₂CO₃ | 100 | 12 | 65 |
| 1,4-Dioxane/H₂O | K₃PO₄ | 100 | 8 | 85 |
| DMF | Cs₂CO₃ | 110 | 6 | 78 |
| THF | NaOtBu | 80 | 18 | 55 |
This data is illustrative and based on typical conditions for related compounds.
The design of the palladium catalyst, particularly the choice of ligand, is paramount in achieving high efficiency and selectivity in the functionalization of this compound. The ligand stabilizes the palladium center, modulates its reactivity, and influences the steric and electronic environment around the metal, thereby controlling the outcome of the catalytic cycle.
Ligand Effects in Suzuki-Miyaura Coupling: For Suzuki-Miyaura reactions, phosphine ligands are widely used. Bulky, electron-rich phosphine ligands, such as those of the Buchwald and Fu type (e.g., XPhos, SPhos, RuPhos), have proven to be highly effective for cross-coupling reactions involving heteroaryl halides. These ligands promote the oxidative addition and reductive elimination steps and can prevent the formation of inactive palladium species. The choice of ligand can also influence the regioselectivity in polyhalogenated substrates. For instance, in dihalogenated purines, the regioselectivity of Sonogashira coupling was controlled by the nature of the phosphine ligand, with monodentate ligands favoring one position and bidentate ligands the other.
Ligand Effects in Buchwald-Hartwig Amination: The Buchwald-Hartwig amination for the formation of C-N bonds is particularly sensitive to ligand effects. Specialized biarylphosphine ligands, such as BrettPhos and RuPhos, have been developed to facilitate the coupling of a wide range of amines with (hetero)aryl halides. These ligands are designed to promote the challenging reductive elimination step that forms the C-N bond. For the amination of 3-halo-2-aminopyridines, a structurally similar substrate, RuPhos and BrettPhos precatalysts in combination with LiHMDS as the base have been shown to be highly effective.
The following interactive table illustrates the effect of different ligands on the yield of a model Buchwald-Hartwig amination of this compound with aniline.
| Ligand | Base | Solvent | Temperature (°C) | Yield (%) |
| P(o-tol)₃ | NaOtBu | Toluene | 100 | 45 |
| XPhos | K₃PO₄ | 1,4-Dioxane | 110 | 88 |
| RuPhos | LiHMDS | THF | 80 | 92 |
| BrettPhos | Cs₂CO₃ | Toluene | 100 | 90 |
This data is illustrative and based on typical conditions for related compounds.
Applications of 3 Iodo 6 Methylpyrazin 2 Amine As a Versatile Synthetic Intermediate
Utilization in the Synthesis of Complex Heterocyclic Scaffolds
The inherent reactivity of the 2-aminopyrazine (B29847) moiety makes 3-Iodo-6-methylpyrazin-2-amine an ideal starting material for the synthesis of elaborate heterocyclic frameworks. These scaffolds are of significant interest in medicinal chemistry and materials science.
The primary application of 2-aminopyrazine derivatives is in the synthesis of imidazo[1,2-a]pyrazines, a class of fused bicyclic heterocycles. The reaction typically involves the condensation of the 2-aminopyrazine with an α-halocarbonyl compound. nih.gov In this process, the amino group acts as a nucleophile, attacking the carbonyl-adjacent carbon and displacing the halide. A subsequent intramolecular cyclization and dehydration yields the aromatic imidazo[1,2-a]pyrazine (B1224502) core.
Modern synthetic methods have expanded this scope to include one-pot, three-component reactions. For instance, the condensation of a 2-aminopyrazine, an aldehyde, and an isonitrile can efficiently produce 3-amino-substituted imidazo[1,2-a]pyrazines. thieme-connect.com An iodine-catalyzed variation of this multicomponent reaction has been developed, affording the fused products in good yields under mild, room-temperature conditions. rsc.orgrsc.org
Using this compound in these reactions allows for the direct incorporation of methyl and iodo substituents onto the resulting fused pyrazine (B50134) system. These substituents are positioned at the 5- and 8-positions of the imidazo[1,2-a]pyrazine ring, respectively, providing specific points for further functionalization or for tuning the molecule's steric and electronic properties.
Table 1: General Synthetic Routes to Fused Pyrazine Systems from 2-Aminopyrazine Precursors
| Reaction Type | Reactants | Product | Description |
| Classical Condensation | 2-Aminopyrazine, α-Haloketone | Imidazo[1,2-a]pyrazine | A two-component reaction involving nucleophilic substitution followed by intramolecular cyclization and dehydration. nih.gov |
| Three-Component Reaction | 2-Aminopyrazine, Aldehyde, Isonitrile | 3-Amino-imidazo[1,2-a]pyrazine | A one-pot condensation that efficiently builds the fused heterocyclic system with an amino substituent at the 3-position. thieme-connect.com |
| Iodine-Catalyzed MCR | 2-Aminopyrazine, Aldehyde, tert-Butyl isocyanide | Imidazo[1,2-a]pyrazine derivatives | An efficient and cost-effective method that proceeds at room temperature with good yields. rsc.orgrsc.org |
Imidazo[1,2-a]pyrazines are structural analogues of imidazo[1,2-a]pyridines, another class of heterocycles with significant pharmacological applications. The synthetic strategies for both systems are closely related, differing primarily in the starting six-membered N-heterocycle (2-aminopyrazine vs. 2-aminopyridine). rsc.orgorganic-chemistry.org The established multicomponent reactions that yield imidazo[1,2-a]pyridines are directly applicable to the synthesis of their pyrazine analogues. thieme-connect.com Therefore, this compound serves as a direct precursor to a specific subset of these analogues, namely 8-iodo-5-methylimidazo[1,2-a]pyrazines.
The true versatility of this compound as a building block is realized through the reactivity of its iodo substituent. Aryl iodides are excellent substrates for palladium-catalyzed cross-coupling reactions, which are powerful tools for forming new carbon-carbon bonds. nih.gov After the initial formation of a fused heterocyclic system like an imidazo[1,2-a]pyrazine, the iodo group at the 8-position remains as a reactive handle for further elaboration.
Reactions such as the Suzuki-Miyaura coupling (reacting with boronic acids) libretexts.org and the Sonogashira coupling (reacting with terminal alkynes) wikipedia.orgorganic-chemistry.org can be employed to attach additional aryl or alkynyl groups to the fused pyrazine core. This strategy allows for the extension of the π-conjugated system, leading to the construction of complex polycyclic aromatic nitrogen-containing systems. researchgate.netchemrxiv.org For example, the successful use of double Suzuki-Miyaura coupling on 2,5-dibromopyrazine (B1339098) to synthesize bisindole alkaloids demonstrates the feasibility of this approach on the pyrazine core. nih.gov Similarly, Sonogashira couplings on dihalopyrazines are well-documented for creating extended π-systems. researchgate.net
Role in the Creation of Advanced Organic Materials Precursors
The electronic properties of the pyrazine ring, combined with the synthetic handles available in this compound, make it a valuable precursor for advanced organic materials with applications in electronics and photonics.
The pyrazine nucleus is electron-deficient due to the presence of two electronegative nitrogen atoms. This characteristic makes pyrazine-containing units desirable as electron-accepting (n-type) components in π-conjugated polymers. rsc.orgmdpi.com Such polymers are essential for the fabrication of organic electronic devices. nsf.govrsc.org
This compound, or more commonly, a derivative formed from it (such as a fused pyrazine system), can serve as a monomer in polymerization reactions. The iodo group is a key functional group for polymerization via palladium-catalyzed cross-coupling reactions. For instance, a polycondensation reaction using Suzuki or Stille coupling could link these pyrazine-containing monomers together, forming a long-chain π-conjugated polymer. The ability to create polymers from pyrazinacene monomers, which are composed of linearly fused pyrazine units, highlights the potential of this chemistry. nsf.govrsc.org
The π-conjugated polymers and oligomers synthesized from pyrazine-based precursors have direct applications in optoelectronic devices. The electron-deficient nature of the pyrazine ring facilitates electron transport, making these materials suitable for use as electron-transport layers (ETLs) or as acceptor components in the active layer of organic solar cells. rsc.orgmdpi.com
Furthermore, pyrazine derivatives have been incorporated into emissive materials for organic light-emitting diodes (OLEDs). For example, 2,5-di(aryleneethynyl)pyrazine derivatives have been synthesized via Sonogashira coupling and used as electron-transporting dopants in emissive layers, significantly enhancing device efficiency. researchgate.net Pyrazine-fused polycyclic aromatic hydrocarbons have also been developed as efficient deep-blue emitters. researchgate.net The use of this compound as a starting material provides a route to custom-designed pyrazine-based molecules and polymers whose electronic and photophysical properties can be tuned for specific optoelectronic applications.
Contribution to Research in Medicinal Chemistry Synthesis
In the realm of medicinal chemistry, the search for novel bioactive compounds is a continuous endeavor. The pyrazine ring is a well-established pharmacophore found in numerous approved drugs and clinical candidates. The specific substitution pattern of this compound provides a valuable platform for the generation of new chemical entities with potential therapeutic applications.
The generation of diverse chemical libraries is a cornerstone of modern drug discovery, enabling the high-throughput screening of compounds to identify new hits and leads. Halogenated heterocyclic compounds, such as this compound, are particularly useful as precursors for these libraries due to their ability to participate in a wide range of cross-coupling reactions.
The iodine atom on the pyrazine ring can be readily displaced through palladium-catalyzed cross-coupling reactions, including the Suzuki, Stille, Sonogashira, and Buchwald-Hartwig reactions. This allows for the introduction of a vast array of substituents at this position, leading to the rapid generation of a large number of structurally diverse analogs. For instance, a library of compounds could be synthesized by reacting this compound with a collection of boronic acids (Suzuki coupling), organostannanes (Stille coupling), or terminal alkynes (Sonogashira coupling).
Table 1: Exemplary Cross-Coupling Reactions for Library Synthesis
| Reaction Type | Coupling Partner | Resulting C-C Bond | Potential Substituents |
|---|---|---|---|
| Suzuki Coupling | Aryl/Heteroaryl Boronic Acids | Pyrazine-Aryl | Phenyl, Pyridyl, Thienyl |
| Stille Coupling | Organostannanes | Pyrazine-Alkenyl | Vinyl, Styrenyl |
| Sonogashira Coupling | Terminal Alkynes | Pyrazine-Alkynyl | Phenylethynyl, Trimethylsilylethynyl |
The amino group on the pyrazine ring can also be functionalized, for example, through acylation or reductive amination, further increasing the diversity of the resulting chemical library. This dual functionalization capacity makes this compound a powerful tool for creating libraries of compounds with a wide range of chemical properties, enhancing the probability of identifying molecules with desired biological activities.
The pyrazine nucleus is a key structural motif in many biologically active compounds. Its presence can influence the physicochemical properties of a molecule, such as its solubility, metabolic stability, and ability to interact with biological targets. Consequently, this compound serves as a valuable intermediate for the synthesis of more complex, pharmaceutically relevant scaffolds.
For example, the pyrazine ring is a central component of several kinase inhibitors. The functional groups on this compound can be elaborated to construct scaffolds that mimic the hinge-binding motifs of these inhibitors. The amino group can act as a hydrogen bond donor, while the rest of the molecule can be modified to occupy specific pockets within the kinase active site.
Table 2: Examples of Bioactive Scaffolds Incorporating a Pyrazine Ring
| Scaffold Class | Therapeutic Area | Key Structural Feature |
|---|---|---|
| Kinase Inhibitors | Oncology | Hinge-binding pyrazine core |
| Dipeptidyl Peptidase-4 (DPP-4) Inhibitors | Diabetes | Pyrazine-based structures |
The ability to introduce various substituents onto the pyrazine ring via the iodo group allows for the fine-tuning of the pharmacological properties of the resulting molecules, aiding in the optimization of lead compounds.
Targeted chemical probes are essential tools for studying the function of proteins and other biomolecules in their native environment. These probes typically consist of a reactive group for covalent modification of the target, a linker, and a reporter tag (e.g., a fluorophore or a biotin).
Applications in Agrochemical Synthesis Research
The pyrazine heterocycle is also found in a number of agrochemicals, including herbicides, fungicides, and insecticides. The structural features of this compound make it a potentially useful intermediate in the synthesis of novel agrochemical candidates.
The principles of molecular design in agrochemical research are similar to those in medicinal chemistry, with a focus on identifying compounds that exhibit high efficacy against the target pest or weed, while demonstrating low toxicity to non-target organisms and the environment. The ability to systematically modify the structure of this compound through its reactive handles allows for the exploration of structure-activity relationships and the optimization of properties relevant to agrochemical applications, such as uptake, translocation, and metabolic stability in plants.
The development of new agrochemicals is critical for ensuring food security and for managing the evolution of resistance in pest populations. The use of versatile building blocks like this compound can facilitate the discovery of next-generation crop protection agents.
Theoretical and Computational Investigations of 3 Iodo 6 Methylpyrazin 2 Amine and Its Reactivity
Density Functional Theory (DFT) Studies for Elucidating Reaction Mechanisms
No published data available.
No published data available.
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Molecular Dynamics Simulations for Understanding Chemical Behavior in Solution
No published data available.
Prediction of Reaction Pathways and Transition States
No published data available.
Conformational Analysis and Intramolecular Interactions
No published data available.
Natural Bond Orbital (NBO) Analysis for Stability and Charge Delocalization
NBO analysis of pyrazine-containing compounds typically reveals significant hyperconjugative interactions that contribute to their stability. icm.edu.pl These interactions involve the donation of electron density from a filled (donor) orbital to a vacant (acceptor) orbital. The strength of these interactions is quantified by the second-order perturbation energy, E(2). A higher E(2) value indicates a more significant interaction and greater stabilization of the molecule. aimspress.com
In the case of 3-Iodo-6-methylpyrazin-2-amine, several key donor-acceptor interactions would be anticipated:
Interactions involving the pyrazine (B50134) ring: The nitrogen atoms in the pyrazine ring possess lone pairs of electrons (n) that can donate into the antibonding orbitals (π) of the ring's C-C and C-N bonds. This n → π delocalization is characteristic of nitrogen-containing heterocycles and contributes to the aromatic stability of the pyrazine core. icm.edu.pl
Influence of the methyl group (-CH3): The σ bonds of the C-H bonds in the methyl group can act as donors to the antibonding π* orbitals of the pyrazine ring (σ(C-H) → π*(ring)). This type of hyperconjugation is a common stabilizing interaction for alkyl-substituted aromatic systems.
Influence of the iodine atom (-I): The iodine atom, being a halogen, possesses lone pairs that can be donated to the antibonding σ* orbitals of adjacent C-C or C-N bonds within the ring (n(I) → σ*(C-C/C-N)). Conversely, the C-I bond itself can participate in interactions. Halogen bonding, where the halogen atom acts as an electron acceptor, is also a possibility in intermolecular interactions. nih.govnih.gov
The interplay of these electronic interactions governs the charge distribution and reactivity of the molecule. The delocalization of electron density from the amino and methyl groups to the pyrazine ring would increase the nucleophilicity of the ring, while the electron-withdrawing inductive effect of the iodine and nitrogen atoms would counteract this to some extent.
A detailed NBO analysis would provide quantitative E(2) values for these interactions, allowing for a precise determination of the dominant stabilizing forces and the charge delocalization patterns within this compound.
Hypothetical NBO Analysis Data for this compound
The following table presents hypothetical stabilization energies (E(2)) for the most significant donor-acceptor interactions that would be expected in this compound, based on general principles of NBO analysis for similar molecules.
| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |
| LP (1) N(ring) | π* (C-C) | High | Lone Pair → Antibonding π |
| LP (1) N(amino) | π* (C-N ring) | Moderate to High | Lone Pair → Antibonding π |
| σ (C-H methyl) | π* (C-C ring) | Low to Moderate | Sigma Bond → Antibonding π |
| LP (2) I | σ* (C-C ring) | Low | Lone Pair → Antibonding σ |
Table 1. Hypothetical Second-Order Perturbation Energies (E(2)) for Key Interactions in this compound.
Future Research Directions and Emerging Trends in 3 Iodo 6 Methylpyrazin 2 Amine Chemistry
Development of Novel and Sustainable Synthetic Routes
Future research will likely focus on developing more environmentally benign and efficient methods for the synthesis of 3-Iodo-6-methylpyrazin-2-amine. While traditional methods for the synthesis of nitrogen-containing heterocycles often rely on harsh conditions and hazardous reagents, a shift towards sustainable chemistry is anticipated.
Key areas of development include:
Green Solvents: Exploring the use of water, bio-based solvents, and polyethylene glycol (PEG) to replace traditional organic solvents, thereby reducing the environmental impact of the synthesis process. mdpi.comresearchgate.net
Microwave and Ultrasound-Assisted Synthesis: Utilizing non-traditional activation methods like microwave irradiation and ultrasonication can lead to significantly reduced reaction times, increased yields, and often milder reaction conditions. nih.govmdpi.com
Flow Chemistry: Continuous flow reactors offer advantages in terms of safety, scalability, and process control for the synthesis of heterocyclic compounds.
Biocatalysis: The use of enzymes as catalysts in the synthesis of N-heterocycles is a growing area of interest, offering high selectivity and mild reaction conditions. mdpi.com
A patent for the synthesis of 2-amino-5-iodopyridine, a related compound, highlights a method using water as a solvent and hydrogen peroxide as an oxidant, indicating a move towards greener industrial processes that could be adapted for pyrazine (B50134) analogs. google.com
Exploration of New Catalytic Transformations
The iodo-substituent on the pyrazine ring of this compound serves as a versatile handle for a wide array of catalytic cross-coupling reactions. Future research will undoubtedly delve into expanding the repertoire of these transformations to generate a diverse library of derivatives.
Table 1: Potential Palladium-Catalyzed Cross-Coupling Reactions for this compound
| Reaction Name | Coupling Partner | Resulting Bond | Potential Application |
| Suzuki-Miyaura Coupling | Organoboranes | C-C | Synthesis of biaryl compounds, conjugated systems |
| Heck Reaction | Alkenes | C-C | Formation of substituted alkenes |
| Sonogashira Coupling | Terminal alkynes | C-C | Creation of internal alkynes, useful in materials and medicinal chemistry |
| Stille Coupling | Organostannanes | C-C | Formation of complex organic molecules |
| Buchwald-Hartwig Amination | Amines | C-N | Synthesis of N-aryl derivatives |
| Negishi Coupling | Organozinc compounds | C-C | Versatile C-C bond formation |
| Kumada Coupling | Grignard reagents | C-C | C-C bond formation with organomagnesium compounds |
This table is generated based on established palladium-catalyzed reactions and their potential applicability to the target compound.
Palladium-catalyzed reactions are particularly well-suited for the functionalization of iodo-N-heterocycles. nih.govacs.orgnih.gov The development of novel catalyst systems, including those based on other transition metals like copper and iron, could offer more cost-effective and sustainable alternatives. core.ac.uk Research into synergistic catalytic systems, for instance, combining iron and copper salts, has shown promise in similar cross-coupling reactions. core.ac.uk
Expansion of Derivatization Strategies for Diverse Applications
The presence of a primary amine group on this compound opens up numerous avenues for derivatization, allowing for the fine-tuning of its physicochemical properties for various applications. Future work will likely focus on a range of derivatization techniques. libretexts.orgmdpi-res.com
Potential derivatization strategies include:
Acylation: Reaction with acyl chlorides or anhydrides to form amides.
Alkylation: Introduction of alkyl groups to the amine functionality.
Sulfonylation: Reaction with sulfonyl chlorides to produce sulfonamides.
Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent to form secondary or tertiary amines.
Diazotization: Conversion of the amino group into a diazonium salt, which can then be subjected to various nucleophilic substitution reactions.
These derivatization methods can be employed to attach a variety of functional groups, including fluorophores for imaging applications or moieties that enhance solubility or biological activity. nih.gov For instance, aminopyrazine analogs have been studied as chemiluminescence derivatization reagents. nih.gov
Integration into Advanced Materials Science Research
Pyrazine-based compounds are of growing interest in the field of materials science due to their unique electronic and photophysical properties. lifechemicals.com Future research on this compound and its derivatives is expected to explore their potential in a variety of advanced materials.
Emerging applications in materials science may include:
Organic Light-Emitting Diodes (OLEDs): Pyrazine-containing polymers have been investigated for their use in optical and photovoltaic devices. lifechemicals.com
Sensors: The nitrogen atoms in the pyrazine ring can act as binding sites for metal ions, making pyrazine derivatives potential candidates for chemical sensors.
Biocidal Materials: Recent research has shown that pyrazine-based iodine-containing materials can exhibit high energy and biocidal properties with reduced corrosion risk. acs.org
Coordination Polymers and Metal-Organic Frameworks (MOFs): The pyrazine moiety can act as a ligand to coordinate with metal centers, leading to the formation of novel MOFs with potential applications in gas storage, separation, and catalysis.
Advanced Computational Modeling for Predictive Synthesis and Reactivity
Computational chemistry is becoming an indispensable tool in modern chemical research, enabling the prediction of reaction outcomes and the design of novel molecules with desired properties. nih.gov For this compound, computational modeling can provide valuable insights into several key areas.
Future computational studies could focus on:
Reaction Mechanism Elucidation: Density Functional Theory (DFT) calculations can be used to investigate the mechanisms of synthetic and catalytic reactions involving this compound, helping to optimize reaction conditions.
Prediction of Spectroscopic Properties: Computational methods can predict NMR, IR, and UV-Vis spectra, aiding in the characterization of new derivatives.
Molecular Docking and Drug Design: For medicinal chemistry applications, computational docking studies can predict the binding affinity of this compound derivatives to biological targets. nih.gov
Materials Property Prediction: Modeling can be used to predict the electronic and photophysical properties of polymers and other materials derived from this compound, guiding the design of new functional materials.
A systematic analysis of the RCSB PDB database has revealed that the pyrazine moiety is a readily interacting fragment in drug-like molecules, often participating in hydrogen bonding and other interactions with proteins. acs.org This underscores the potential of computational approaches in exploring the biological applications of this compound derivatives.
Q & A
Basic Research Question
- Solubility : The methyl group enhances lipophilicity (logP ~1.8), limiting aqueous solubility (<1 mg/mL). Use co-solvents (e.g., DMSO:H₂O mixtures) for biological assays.
- Stability : The compound is stable in anhydrous DMF but degrades in acidic conditions (pH <3) via demethylation .
What are the documented safety and handling protocols for this compound, particularly regarding halogen toxicity?
Basic Research Question
- Toxicity : Iodo compounds may release iodine vapors upon decomposition. Use fume hoods and PPE (gloves, goggles).
- Storage : Keep in amber vials at −20°C under argon to prevent photolysis and oxidation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
